molecular formula C18H17N3OS B2887934 N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide CAS No. 708975-45-5

N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide

Cat. No.: B2887934
CAS No.: 708975-45-5
M. Wt: 323.41
InChI Key: FGHHCAMWVSQIBX-UHFFFAOYSA-N
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Description

N-Benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide is a synthetic compound featuring a quinoxaline core substituted with a methyl group at the 3-position, a thioether linkage, and an N-benzyl acetamide moiety. The thioacetamide group enhances hydrogen-bonding capacity, while the benzyl substituent may influence lipophilicity and receptor binding . This compound was synthesized via nucleophilic substitution between the potassium salt of 3-methylquinoxaline-2-thiol and a chloroacetamide derivative, a method common in heterocyclic chemistry .

Properties

IUPAC Name

N-benzyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-18(21-16-10-6-5-9-15(16)20-13)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHCAMWVSQIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylquinoxaline-2-thiol

The quinoxaline core is synthesized via cyclization of o-phenylenediamine (9 ) with sodium pyruvate (10 ) in glacial acetic acid, yielding 3-methylquinoxalin-2(1H)-one (11 ). Subsequent chlorination using phosphorus oxychloride produces 2-chloro-3-methylquinoxaline (13 ), which is treated with thiourea in ethanol to form 3-methylquinoxaline-2-thiol (14 ). Alternative routes involve generating the potassium salt (15 ) of the thiol to enhance nucleophilicity for downstream reactions.

Key reaction conditions :

  • Chlorination: Reflux with PCl₃ or POCl₃ at 80–100°C for 4–6 hours.
  • Thiolation: Thiourea in ethanol under reflux for 8–12 hours.

Preparation of N-Benzyl-2-chloroacetamide

N-Benzyl-2-chloroacetamide is synthesized by reacting chloroacetyl chloride with benzylamine in anhydrous dichloromethane. Triethylamine (TEA) is added to scavenge HCl, ensuring high yields (85–90%).

Procedure :

  • Dissolve benzylamine (1.0 equiv) in DCM at 0°C.
  • Add chloroacetyl chloride (1.1 equiv) dropwise with stirring.
  • Add TEA (1.2 equiv) and stir at room temperature for 2 hours.
  • Extract with water, dry over Na₂SO₄, and concentrate.

Coupling of Thiol and Chloroacetamide Intermediates

Alkylation of 3-Methylquinoxaline-2-thiol

The thiol group undergoes nucleophilic displacement with the chloroacetamide derivative in a polar aprotic solvent (e.g., DMF or acetonitrile). Potassium carbonate or bicarbonate serves as the base, and benzyltributylammonium chloride (BTBA) acts as a phase-transfer catalyst.

Optimized protocol :

  • Combine 3-methylquinoxaline-2-thiol (14 ) (1.0 equiv) and N-benzyl-2-chloroacetamide (1.2 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and BTBA (0.1 equiv).
  • Reflux at 80°C for 4–6 hours.
  • Quench with ice water, filter, and recrystallize from ethanol.

Yield : 70–75% (light-yellow crystals).

Alternative Route via Potassium Thiolate

Using the potassium salt (15 ) improves reaction efficiency by eliminating competing acid-base equilibria. The salt reacts directly with N-benzyl-2-chloroacetamide in DMF at 60°C for 3 hours, achieving yields of 80–85%.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12–7.45 (m, 9H, aromatic), 4.35 (s, 2H, CH₂S), 4.15 (d, J = 5.6 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : δ 169.8 (C=O), 154.2 (C=S), 138.5–125.3 (aromatic carbons), 44.1 (NCH₂), 35.6 (CH₂S), 21.3 (CH₃).
  • IR (KBr) : ν 3280 (N-H), 1665 (C=O), 1540 (C=N), 680 (C-S).

Purity and Crystallography

Recrystallization from ethanol yields plate-like crystals suitable for X-ray diffraction. However, disorder in the benzyl group may occur, as observed in analogous structures.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The thiolate ion attacks the electrophilic carbon of the chloroacetamide in an Sₙ2 mechanism, displacing chloride. Phase-transfer catalysts enhance ion-pair solubility, accelerating the reaction.

Common Byproducts

  • Disulfide formation : Oxidized thiols form disulfide dimers if reactions are conducted under aerobic conditions.
  • Over-alkylation : Excess chloroacetamide leads to dialkylated products.

Mitigation strategies :

  • Use inert atmospheres (N₂ or Ar).
  • Maintain stoichiometric control (thiol:chloroacetamide = 1:1.2).

Comparative Evaluation of Methods

Method Conditions Yield Advantages
Direct alkylation (thiol) DMF, K₂CO₃, 80°C 70–75% Simple setup, readily available reagents
Potassium salt route DMF, 60°C 80–85% Higher yields, faster kinetics

Chemical Reactions Analysis

N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide moiety to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogues differ primarily in the acetamide substituent and heterocyclic core. Key comparisons include:

Compound Name Core Structure Substituent Key Properties/Activity Reference
N-Methyl-4-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzamide (12a) Quinoxaline N-Methyl benzamide Anticancer (apoptosis induction)
N-Phenyl-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide (5) Quinazolinone Phenyl + sulfamoyl High melting point (269°C)
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Acetamide Cyclohexyl + dichlorophenyl Chair conformation, hydrogen bonding chains
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine Cyano + styryl Bioactivity via pyridine moiety
  • Quinoxaline vs. Quinazolinone: Quinoxaline derivatives (e.g., compound 12a) exhibit stronger DNA interaction due to planar aromaticity, while quinazolinones (e.g., compound 5) with sulfamoyl groups enhance hydrogen bonding and thermal stability (melting points >250°C) .

Physicochemical Properties

  • Melting Points: Quinazolinone derivatives (e.g., compound 8: 315.5°C) have higher melting points than the target compound, likely due to sulfamoyl-enhanced hydrogen bonding .
  • Solubility : The N-benzyl group may reduce aqueous solubility compared to N-cyclohexyl or N-methyl analogues, which form stronger hydrogen bonds (e.g., compound 7’s crystalline chains) .

Crystallographic and Computational Insights

Crystal structures of related compounds (e.g., N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide) reveal chair conformations and N–H⋯O hydrogen-bonded chains, stabilized via SHELXL refinement . For the target compound, the benzyl group is expected to promote π-π stacking, altering packing efficiency compared to cyclohexyl or tolyl substituents .

Biological Activity

N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline core, which is known for its diverse pharmacological properties. The thioacetamide moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This compound is hypothesized to modulate the activity of these targets, influencing various cellular processes such as proliferation and apoptosis. Further research is needed to elucidate the precise pathways involved.

Anticancer Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds containing the 3-methylquinoxaline moiety showed significant cytotoxic effects against human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 2.1 to 9.8 µM .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 11eHepG23.4Induces apoptosis via caspase activation
Compound 12gMCF-75.4VEGFR-2 inhibition
N-benzyl derivativeVarious2.1 - 9.8Modulation of receptor activity

Antiviral Activity

In addition to anticancer properties, N-benzyl derivatives have been explored for their antiviral potential. Specifically, related compounds have shown inhibitory effects against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some derivatives exhibiting IC50 values comparable to established antiviral agents like remdesivir . This suggests a potential role in treating viral infections.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies on various quinoxaline derivatives revealed that modifications in the chemical structure significantly influenced their biological activity. For instance, compounds with hydrophobic substituents demonstrated enhanced cytotoxic effects against cancer cells .
  • VEGFR Inhibition : A series of studies focused on the VEGFR inhibitory activity of quinoxaline derivatives highlighted their potential as antiangiogenic agents. Compounds exhibited IC50 values indicating strong inhibition of VEGFR activity, which is crucial in tumor growth and metastasis .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of N-benzyl derivatives to various receptors, providing insights into their mechanism of action and guiding further synthetic modifications for improved efficacy .

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